Home > Products > Screening Compounds P59164 > KRAS inhibitor-21
KRAS inhibitor-21 -

KRAS inhibitor-21

Catalog Number: EVT-12539134
CAS Number:
Molecular Formula: C33H41N5O3
Molecular Weight: 555.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

KRAS inhibitor-21 falls under the category of small molecular inhibitors specifically designed to interfere with the function of the KRAS protein. It is classified as a non-covalent inhibitor, which preferentially binds to the inactive state of KRAS, thereby blocking its interaction with downstream effectors critical for tumor growth and survival . The development of this compound is part of a broader effort to create targeted therapies for cancers driven by KRAS mutations, which are notoriously difficult to treat due to their complex biology.

Synthesis Analysis

Methods and Technical Details

The synthesis of KRAS inhibitor-21 involves several chemical reactions that incorporate bioisosteric replacement strategies. The process typically begins with commercially available purine or pyrimidine derivatives, which are modified through a series of alkylation and nucleophilic substitution reactions. For example, one method includes treating 2-methyl-6-chloropurine with benzyl bromide in the presence of potassium carbonate, leading to the formation of key intermediates .

The synthesis pathway can be summarized as follows:

  1. Starting Material: 2-methyl-6-chloropurine.
  2. Alkylation: Reaction with benzyl bromide.
  3. Nucleophilic Substitution: Formation of secondary amines.
  4. Deprotection: Removal of protective groups (e.g., N-Boc) using hydrochloric acid or trifluoroacetic acid.

This multi-step synthesis allows for the introduction of functional groups essential for the compound's activity against KRAS G12D mutations.

Molecular Structure Analysis

Structure and Data

The molecular structure of KRAS inhibitor-21 is characterized by its ability to bind specifically to the inactive form of the KRAS protein. The structural analysis typically involves X-ray crystallography or nuclear magnetic resonance spectroscopy to elucidate the binding interactions between the inhibitor and KRAS. Data from these studies indicate that KRAS inhibitor-21 interacts with key residues in the Switch II region of KRAS, enhancing its selectivity and potency .

Key structural features include:

  • Piperazine Moiety: Positioned for optimal interaction within the binding pocket.
  • Pyridine Ring: Contributes to hydrogen bonding interactions crucial for binding affinity.
Chemical Reactions Analysis

Reactions and Technical Details

The chemical reactions involved in synthesizing KRAS inhibitor-21 primarily focus on functional group transformations that enhance its pharmacological properties. These reactions include:

  1. Alkylation: Introduction of alkyl groups to increase lipophilicity.
  2. Chlorination: Formation of chlorinated intermediates that can undergo further nucleophilic substitutions.
  3. Nucleophilic Substitution: Key step for generating diverse derivatives that may exhibit varying degrees of inhibitory activity against KRAS.

These reactions are meticulously controlled to ensure high yields and purity of the final compound.

Mechanism of Action

Process and Data

The mechanism by which KRAS inhibitor-21 exerts its effects involves binding to the inactive form of the KRAS protein, thereby preventing its activation by guanosine triphosphate (GTP). This inhibition disrupts downstream signaling pathways critical for cell proliferation and survival in cancerous cells .

Studies have shown that upon binding, KRAS inhibitor-21 stabilizes the inactive conformation, which inhibits the exchange of GDP for GTP—an essential step for activating oncogenic signaling pathways . The dissociation constant for this interaction has been reported in the low nanomolar range, indicating high affinity and specificity towards mutated forms of KRAS.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

KRAS inhibitor-21 exhibits several notable physical and chemical properties:

  • Molecular Weight: Typically around 400-600 g/mol.
  • Solubility: Generally soluble in organic solvents such as dimethyl sulfoxide (DMSO) but may have limited aqueous solubility.
  • Stability: Stability can vary depending on pH and temperature; thus, storage conditions are critical for maintaining compound integrity.

Analytical techniques such as high-performance liquid chromatography (HPLC) are often employed to assess purity and stability over time.

Applications

Scientific Uses

KRAS inhibitor-21 holds significant promise in scientific research and clinical applications:

  1. Cancer Therapy: Primarily aimed at treating cancers harboring KRAS G12D mutations, including pancreatic, colorectal, and lung cancers.
  2. Drug Development: Serves as a lead compound for further modifications aimed at improving efficacy and reducing side effects.
  3. Biological Research: Used in studies investigating the role of KRAS in oncogenesis and resistance mechanisms in cancer therapies.

The ongoing research into KRAS inhibitors like KRAS inhibitor-21 reflects a growing understanding of targeted therapies' potential to improve outcomes for patients with challenging malignancies associated with specific genetic mutations .

Properties

Product Name

KRAS inhibitor-21

IUPAC Name

1-[(3S)-4-[(6R,7R)-7-(3-hydroxynaphthalen-1-yl)-6-methyl-2-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]-5,6,7,8-tetrahydroquinazolin-4-yl]-3-methylpiperazin-1-yl]prop-2-en-1-one

Molecular Formula

C33H41N5O3

Molecular Weight

555.7 g/mol

InChI

InChI=1S/C33H41N5O3/c1-5-31(40)37-13-14-38(22(3)19-37)32-29-15-21(2)27(28-17-25(39)16-23-9-6-7-11-26(23)28)18-30(29)34-33(35-32)41-20-24-10-8-12-36(24)4/h5-7,9,11,16-17,21-22,24,27,39H,1,8,10,12-15,18-20H2,2-4H3/t21-,22+,24+,27-/m1/s1

InChI Key

QFHHSQNNGXFEMZ-SMAWTLEESA-N

Canonical SMILES

CC1CC2=C(CC1C3=CC(=CC4=CC=CC=C43)O)N=C(N=C2N5CCN(CC5C)C(=O)C=C)OCC6CCCN6C

Isomeric SMILES

C[C@@H]1CC2=C(C[C@H]1C3=CC(=CC4=CC=CC=C43)O)N=C(N=C2N5CCN(C[C@@H]5C)C(=O)C=C)OC[C@@H]6CCCN6C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.